
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H6F3NO3S. It is a derivative of benzenesulfonamide, featuring a trifluoromethyl group and a hydroxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, followed by sulfonamide formation and hydroxylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the hydroxyl group.
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the hydroxyl group
Uniqueness
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Biological Activity
3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- A hydroxyl group (-OH) at the 3-position of the benzene ring.
- A trifluoromethyl group (-CF₃) at the 2-position.
- A sulfonamide functional group (-SO₂NH₂).
These structural components contribute to its unique chemical properties, enhancing lipophilicity and biological activity, which are critical for its interaction with biological targets .
The mechanism of action of this compound involves several key interactions:
- Enhanced Membrane Penetration : The trifluoromethyl group increases the compound's ability to penetrate cell membranes due to its lipophilic nature .
- Enzyme Inhibition : The sulfonamide moiety allows the compound to form hydrogen bonds with specific enzymes, particularly carbonic anhydrases, which play a crucial role in maintaining pH balance and fluid homeostasis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies:
- Cell Proliferation Inhibition : In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast cancer MDA-MB-231 cells. The compound induced apoptosis and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .
Study on Enzyme Inhibition
A study focused on the inhibitory effects of this compound on carbonic anhydrases revealed:
- IC₅₀ Values : The compound exhibited IC₅₀ values in the low micromolar range, indicating potent inhibition .
Anticancer Research
In a notable study involving breast cancer cells:
- Caspase Activation : The compound increased caspase-3 activity by 1.33–1.57 times at concentrations around 10 µM, leading to significant morphological changes indicative of apoptosis .
Data Tables
Biological Activity | Effect Observed | Concentration |
---|---|---|
Antimicrobial Activity | Inhibition of growth | Various strains |
Apoptosis Induction | Increased caspase-3 activity | 10 µM |
Enzyme Inhibition | IC₅₀ values | Low micromolar range |
Properties
Molecular Formula |
C7H6F3NO3S |
---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)6-4(12)2-1-3-5(6)15(11,13)14/h1-3,12H,(H2,11,13,14) |
InChI Key |
GHMFXFLFZJDOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)C(F)(F)F)O |
Origin of Product |
United States |
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